The synthesis of 3-(aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves several key methods:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for large-scale production. The purification process typically involves recrystallization or distillation to achieve high purity levels of the final product.
The molecular structure of 3-(aminomethyl)-2,3-dihydro-1H-inden-1-one can be described as follows:
The compound's InChIKey is HNXHMCTUYDVMNC-MRVPVSSYSA-N, which provides a unique identifier for its chemical structure. The SMILES representation is N[C@@H]1CC(=O)C2=C1C=CC=C2..., indicating the connectivity of atoms within the molecule .
3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one participates in various chemical reactions typical of amines and ketones:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the outcome and yield of these reactions. For instance, using specific solvents may enhance solubility and reaction rates while minimizing side reactions .
The mechanism of action for 3-(aminomethyl)-2,3-dihydro-1H-inden-1-one primarily revolves around its interactions as a nucleophile due to the amine group. In biological systems, it may act on various receptors or enzymes depending on its structural modifications.
Research indicates that derivatives of this compound may exhibit biological activity, potentially influencing pathways related to neurotransmission or cell signaling due to their structural similarities with known pharmacophores.
The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases.
3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several notable applications in scientific research:
Fragment-based drug design has emerged as a pivotal strategy for developing potent and selective bioactive molecules targeting enzymes like monoamine oxidases (MAOs). The core structure of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one serves as a privileged scaffold due to its conformational rigidity and ability to mimic natural amine substrates. In FBDD approaches, small, low-molecular-weight fragments (<300 Da) binding weakly to target enzymes are identified and systematically optimized. For MAO inhibitors, initial fragments like the 2,3-dihydro-1H-inden-1-one core exhibit weak binding to the MAO-B substrate cavity or entrance pocket. These fragments are then expanded or linked to secondary fragments binding adjacent regions (e.g., the "aromatic cage" formed by Tyr398 and Tyr435 in MAO-B) to enhance potency and selectivity [1] [6]. For example, linking the indanone aminomethyl fragment to benzofuran moieties (inspired by rasagiline analogues) yielded compound D14, which exhibited an IC₅₀ of 20 nM against MAO-B and a selectivity index of 466.5 over MAO-A [1]. Computational methods like molecular docking (Glide, Schrödinger) and pharmacophore modeling are integral to predicting fragment binding modes and guiding synthetic efforts [6] [8]. Key growth strategies include:
Table 1: FBDD Fragment Growth Strategies for Indanone-Based MAO Inhibitors
| Core Fragment | Growth Strategy | Target Site | Key Analog | MAO-B IC₅₀ | Selectivity (MAO-B/A) |
|---|---|---|---|---|---|
| 2,3-Dihydro-1H-inden-1-amine | Linking to benzofuran | Entrance cavity + Substrate site | D14 | 20 nM | 466.5 |
| 1H-inden-1-one | C6-substitution (click chemistry) | Substrate cavity | Az2k19 | 2.1 µM | Moderate |
| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | Mannich base formation | Aromatic cage | Compound 9 | Not specified | hCA II Ki = 24.7 nM |
Conventional synthesis of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one relies on multistep sequences involving cyclization and reductive amination. A prominent route begins with 3-(3,4,5-trimethoxyphenyl)propanoic acid, which undergoes acid-catalyzed cyclization (e.g., using trifluoromethanesulfonic acid, TfOH) to form the indanone scaffold. Subsequent aldol condensation with substituted benzaldehydes yields benzylidene intermediates, which are reductively aminated using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (Pd/C, H₂) to install the aminomethyl group [3] [10]. Alternative approaches leverage nickel-catalyzed reductive amination for enhanced stereocontrol and efficiency. For example, reacting 1-indanone with propargylamine (to mimic rasagiline’s propargyl motif) using Ni catalysts under hydrogen pressure yields chiral amines with high enantiomeric excess (ee > 90%), crucial for selective MAO inhibition [5]. Key steps include:
Table 2: Catalytic Aminomethylation Routes to 3-(Aminomethyl) Derivatives
| Starting Material | Cyclization Agent | Aminomethylation Method | Catalyst | Yield (%) | Key Product |
|---|---|---|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TfOH | NaBH₃CN reduction | None | 65–78 | 12d (tubulin inhibitor) |
| 1-Indanone | N/A | Reductive amination | Ni/Al₂O₃ | 85 | Rasagiline analogue |
| 2-Benzylidene-1-indanone | N/A | H₂/Pd-C hydrogenation | Pd/C | 72 | 15d (cytotoxic agent) |
Synthetic routes to 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one analogues are optimized to enhance binding to MAO isoforms, particularly MAO-B for neurodegenerative disorders and MAO-A for cancer. Structural modifications include:
Accelerated synthesis of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives leverages modern techniques to improve efficiency and sustainability:
Table 3: Accelerated Synthesis Techniques for Indanone Derivatives
| Reaction Type | Conventional Method | Enhanced Method | Conditions | Time Reduction | Yield Improvement |
|---|---|---|---|---|---|
| Knoevenagel condensation | Reflux, 12 h | Microwave | 120°C, 20 min | 97% | 80% → 92% |
| Reductive amination | H₂/Pd-C, 3 h | Flow hydrogenation | 50°C, 5 min | 96% | 70% → 88% |
| CuAAC "click" chemistry | RT, 24 h | Microwave | 100°C, 10 min | 99% | 65% → 85% |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9